![molecular formula C10H8N2OS B13843148 8-Methoxy-8H-isothiazolo[5,4-b]indole](/img/structure/B13843148.png)
8-Methoxy-8H-isothiazolo[5,4-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sinalexin is a potent antifungal phytoalexin produced by cruciferous plants. Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack. Sinalexin plays a crucial role in plant defense mechanisms, particularly against fungal pathogens such as Leptosphaeria maculans .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sinalexin involves several steps. One of the key intermediates in its synthesis is 3-formylindolyl-2-sulfonic acid. The synthetic route typically starts with the reductive bioconversion of brassilexin to 3-aminomethyleneindole-2-thione, followed by hydrolysis and oxidation to form 3-formylindolyl-2-sulfonic acid .
Industrial Production Methods: The process would require optimization for large-scale production, including the use of high-performance liquid chromatography (HPLC) for purification and characterization .
Analyse Des Réactions Chimiques
Types of Reactions: Sinalexin undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the primary detoxification pathways involves its reductive bioconversion to 3-aminomethyleneindole-2-thione, followed by hydrolysis and oxidation .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of sinalexin include sodium hydride (NaH), methyl iodide (MeI), and acetic anhydride (Ac2O). Reaction conditions often involve the use of dry tetrahydrofuran (THF) as a solvent and stirring at room temperature .
Major Products Formed: The major products formed from the reactions of sinalexin include 3-aminomethyleneindole-2-thione and 3-formylindolyl-2-sulfonic acid. These intermediates are crucial for understanding the detoxification pathways and the antifungal activity of sinalexin .
Applications De Recherche Scientifique
Sinalexin has several scientific research applications, particularly in the fields of chemistry, biology, and agriculture. Its potent antifungal properties make it a valuable compound for studying plant-pathogen interactions and developing sustainable crop protection strategies. Researchers have also explored its potential as a natural pesticide and its role in enhancing disease resistance in cruciferous crops .
Mécanisme D'action
The mechanism of action of sinalexin involves its interaction with fungal pathogens. Sinalexin disrupts the cellular processes of the pathogens, leading to their detoxification and eventual death. The molecular targets and pathways involved include the reductive bioconversion of sinalexin to less toxic intermediates, which are then further metabolized by the pathogens .
Comparaison Avec Des Composés Similaires
Similar Compounds: Sinalexin is similar to other cruciferous phytoalexins such as brassilexin, brassicanal A, spirobrassinin, and 1-methoxyspirobrassinin. These compounds share similar antifungal properties and are produced by cruciferous plants in response to pathogen attack .
Uniqueness of Sinalexin: What sets sinalexin apart from other similar compounds is its potent antifungal activity and its specific detoxification pathway. Unlike other phytoalexins, sinalexin undergoes a unique reductive bioconversion to 3-aminomethyleneindole-2-thione, followed by hydrolysis and oxidation to form 3-formylindolyl-2-sulfonic acid .
Propriétés
Formule moléculaire |
C10H8N2OS |
|---|---|
Poids moléculaire |
204.25 g/mol |
Nom IUPAC |
4-methoxy-[1,2]thiazolo[5,4-b]indole |
InChI |
InChI=1S/C10H8N2OS/c1-13-12-9-5-3-2-4-7(9)8-6-11-14-10(8)12/h2-6H,1H3 |
Clé InChI |
MCKJZUFMGOTAKT-UHFFFAOYSA-N |
SMILES canonique |
CON1C2=CC=CC=C2C3=C1SN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-8-yl)oxazolidin-2-one(Vilanterol impurity)](/img/structure/B13843065.png)
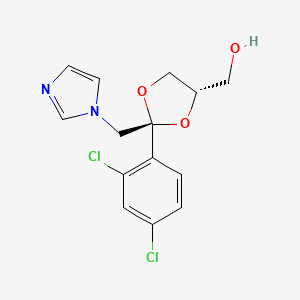
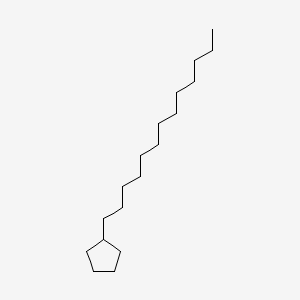
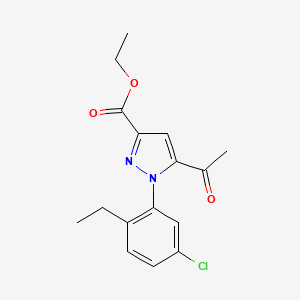
![4-[5-[ethyl(methyl)amino]-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13843093.png)
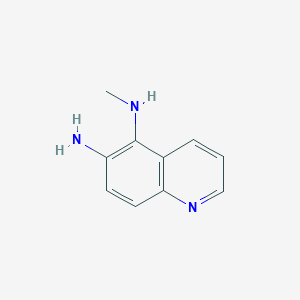
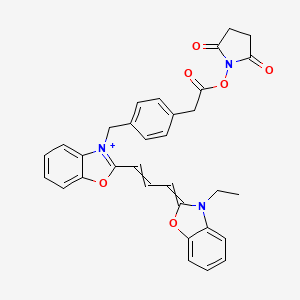
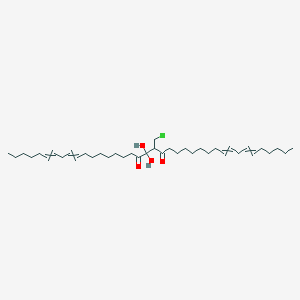
![3-[4-[4-(sulfonyl)phenyl]-5-methyl-3-isoxazolyl]benzenesulfonic Acid](/img/structure/B13843125.png)
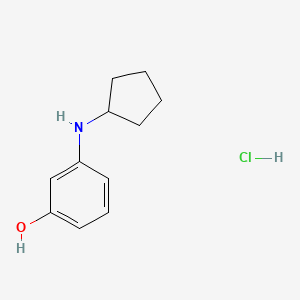

![(Z)-4-[3-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol](/img/structure/B13843136.png)
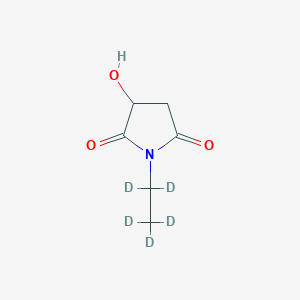
![methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13843144.png)
